丙氯哌嗪亚砜

描述

Prochlorperazine sulfoxide (PCP-SO) is a synthetic compound with a wide range of applications in the laboratory and in scientific research. It is a derivative of prochlorperazine and is used as a reagent in organic synthesis and as a component in various biochemical and physiological research applications. PCP-SO is highly soluble in water, making it a useful tool in a variety of research contexts.

科学研究应用

药学参考标准

丙氯哌嗪亚砜用作药学参考标准 . 它用于药典规定的实验室测试,以确保药用化合物的质量和效力。作为参考标准,它为分析方法提供了基准,并确保不同批次药物产品的一致性。

骨骼肌研究

在肌学领域,丙氯哌嗪亚砜已被用于研究其对肌肉活动和纤维类型转化的影响 . 研究表明,在废用条件下,它可以阻止骨骼肌中慢纤维向快纤维的转化,从而可能影响钙和ROS相关的信号通路。这种应用对于理解肌肉萎缩和开发治疗肌肉营养不良等疾病的治疗方法至关重要。

溶解度和溶出度增强

丙氯哌嗪亚砜因其在改善溶解度和溶出速率方面发挥的作用而被研究 . 通过使用湿法介质研磨等方法制备纳米颗粒,研究人员旨在提高药物的生物利用度,这是药物开发中的一项重大挑战。

作用机制

Target of Action

Prochlorperazine Sulfoxide, a metabolite of Prochlorperazine , primarily targets D2 dopamine receptors in the brain . These receptors play a crucial role in regulating motor activity, emotion, motivation, and the feeling of pleasure. Prochlorperazine Sulfoxide also blocks histaminergic, cholinergic, and noradrenergic receptors , which are involved in a wide range of physiological functions, including the regulation of mood, appetite, and sleep, among others.

Mode of Action

Prochlorperazine Sulfoxide acts as an antagonist at its target receptors. It binds to D2 dopamine receptors, thereby inhibiting the binding of dopamine, a neurotransmitter that plays a key role in the reward system of the brain . By blocking these receptors, Prochlorperazine Sulfoxide can mitigate the effects of dopamine, potentially reducing symptoms of conditions like schizophrenia and non-psychotic anxiety .

Biochemical Pathways

It is known that the drug’s anti-dopaminergic effects play a key role in its mechanism of action . By blocking D2 dopamine receptors, Prochlorperazine Sulfoxide may affect dopaminergic signaling pathways, which could lead to changes in the release of other neurotransmitters and hormones, potentially impacting a variety of physiological functions.

Pharmacokinetics

The pharmacokinetics of Prochlorperazine Sulfoxide involve its absorption, distribution, metabolism, and excretion (ADME). Prochlorperazine, the parent drug, has been reported to have low and variable absorption and high first-pass metabolism . After administration, Prochlorperazine is metabolized in the liver, producing Prochlorperazine Sulfoxide among other metabolites

Result of Action

The molecular and cellular effects of Prochlorperazine Sulfoxide’s action primarily involve the modulation of neurotransmitter activity. By blocking D2 dopamine receptors, the drug can alter the activity of dopaminergic neurons, potentially leading to changes in mood, behavior, and perception . .

生化分析

Biochemical Properties

Prochlorperazine Sulfoxide, like its parent compound Prochlorperazine, is believed to interact with various enzymes and proteins. It primarily works by blocking D2 dopamine receptors in the brain . It has also been shown to block histaminergic, cholinergic, and noradrenergic receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Prochlorperazine Sulfoxide may exert similar cellular effects as Prochlorperazine. Prochlorperazine is known to depress the chemoreceptor trigger zone and block D2 dopamine receptors in the brain . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prochlorperazine Sulfoxide is not fully determined but is likely related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This action is likely to be shared by its metabolite, Prochlorperazine Sulfoxide.

Temporal Effects in Laboratory Settings

Prochlorperazine has been shown to produce plasma concentrations more than twice as high as an oral tablet, with less than half the variability when administered buccally .

Dosage Effects in Animal Models

Prochlorperazine has been shown to have potent in vitro and in vivo antiviral activity against Dengue virus infection .

Metabolic Pathways

Prochlorperazine undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . Prochlorperazine Sulfoxide is one of the metabolites formed during this process .

Transport and Distribution

Prochlorperazine is known to be transported and distributed via various routes, including oral, parenteral, intramuscular, and rectal delivery .

Subcellular Localization

Given its biochemical properties and interactions, it is likely to be found in similar locations as Prochlorperazine, which is known to interact with various receptors in the brain .

属性

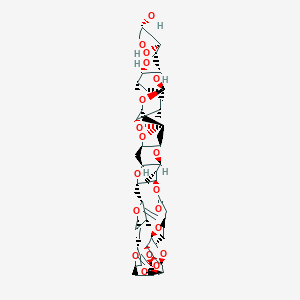

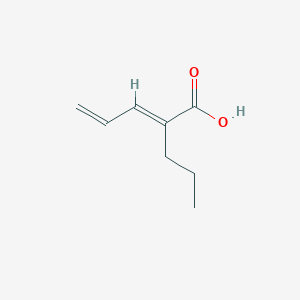

IUPAC Name |

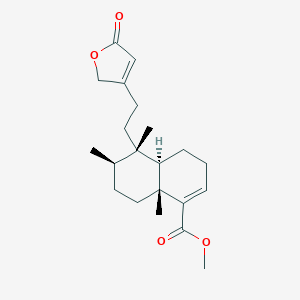

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGYHFQQUZPAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905736 | |

| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10078-27-0 | |

| Record name | Prochlorperazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCHLORPERAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does buccal administration of Prochlorperazine compare to the traditional oral route in terms of Prochlorperazine Sulfoxide exposure?

A1: Studies have shown that buccal administration of Prochlorperazine leads to significantly lower exposure to Prochlorperazine Sulfoxide compared to the oral route. [] This is likely due to the bypass of first-pass metabolism in the liver when the drug is absorbed through the buccal mucosa. [] This difference in metabolite exposure could have implications for both the efficacy and side effect profile of Prochlorperazine depending on the route of administration.

Q2: Beyond Prochlorperazine Sulfoxide, what other metabolites were identified in studies investigating the metabolism of buccally administered Prochlorperazine?

A2: Research identified two additional metabolites alongside Prochlorperazine Sulfoxide in individuals administered Prochlorperazine buccally: Prochlorperazine 7-hydroxide and Prochlorperazine Sulfoxide 4’-N-oxide. [] These findings highlight the complex metabolic pathways of Prochlorperazine and underscore the importance of comprehensive metabolite profiling.

Q3: Can you elaborate on the stability of extemporaneously prepared Prochlorperazine nasal spray and its relevance to Prochlorperazine Sulfoxide formation?

A3: Studies demonstrated that extemporaneously prepared Prochlorperazine nasal spray, formulated with a citrate buffer and stored in low-density polyethylene bottles, exhibited excellent chemical stability for up to 60 days at room temperature. [] Importantly, there was minimal formation of Prochlorperazine Sulfoxide, the primary degradation product, throughout the study period. [] This highlights the importance of appropriate formulation and storage conditions in maintaining the stability and minimizing degradation of Prochlorperazine to Prochlorperazine Sulfoxide in compounded preparations.

Q4: What analytical techniques are commonly employed to quantify Prochlorperazine and Prochlorperazine Sulfoxide in biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the simultaneous quantification of Prochlorperazine and its metabolites, including Prochlorperazine Sulfoxide, in plasma samples. [] This method offers high sensitivity and specificity, allowing for accurate measurement of these compounds even at low concentrations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)